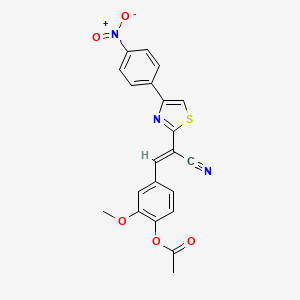

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Description

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c1-13(25)29-19-8-3-14(10-20(19)28-2)9-16(11-22)21-23-18(12-30-21)15-4-6-17(7-5-15)24(26)27/h3-10,12H,1-2H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDCQDURDIYDFQ-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a thiazole ring, a cyano group, and a nitrophenyl moiety, suggests a range of interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₃O₄S |

| Molecular Weight | 395.36 g/mol |

| CAS Number | 342592-92-1 |

The presence of electron-withdrawing groups (cyano and nitro) and an electron-donating group (methoxy) enhances its reactivity and potential biological interactions.

The biological activity of (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate may be attributed to several mechanisms:

- Enzyme Interaction : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors.

- Protein Binding : The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Metal Coordination : The thiazole ring can coordinate with metal ions, potentially influencing the activity of metalloenzymes.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate have shown IC50 values ranging from 0.23 to 11 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that derivatives containing similar structural motifs effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .

Case Studies

- Antitumor Efficacy :

- Antimicrobial Evaluation :

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives:

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative A | Antitumor | 1.61 | |

| Thiazole Derivative B | Antimicrobial | 0.22 | |

| Thiazole Derivative C | Antifungal | 32–42 |

These findings indicate that modifications to the thiazole structure can yield compounds with enhanced biological activities.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds. The compound can undergo various reactions, including nucleophilic substitutions and condensation reactions, making it valuable for creating derivatives with enhanced properties.

Biology

The compound is utilized as a probe in biological research to study enzyme interactions and binding affinities. The presence of cyano and nitrophenyl groups enhances its utility in investigating biochemical pathways. For instance, it has been shown to interact with specific molecular targets, modulating enzyme activity or receptor binding, which is crucial for understanding its pharmacological effects .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this compound can lead to the discovery of new drugs with improved efficacy against diseases such as cancer or bacterial infections. Research indicates that thiazole derivatives often exhibit significant biological activities, including anticancer and antimicrobial effects.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.75 |

| A-431 | 1.98 |

| HT29 | 1.61 |

These results indicate promising anticancer properties, warranting further investigation into its mechanisms of action .

Industry

In industrial applications, (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is used in the production of dyes and pigments due to its stability and reactivity. Its diverse functional groups allow for modifications that can enhance color properties or solubility in various solvents .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.

| Condition | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 1M HCl in ethanol | 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenol | 85 | |

| Basic (NaOH) | 0.5M NaOH in H₂O/THF | Same as above | 92 |

The reaction proceeds via nucleophilic attack on the ester carbonyl, with basic conditions generally providing higher yields due to better solubility of intermediates.

Nucleophilic Substitution at the Nitro Group

The 4-nitrophenyl group participates in nucleophilic aromatic substitution (NAS) reactions under reducing conditions, enabling functionalization of the aromatic ring.

| Reducing Agent | Product | Application | Reference |

|---|---|---|---|

| H₂/Pd-C | 4-aminophenyl-thiazole derivative | Intermediate for further coupling | |

| Na₂S₂O₄ | Same as above | Bioactive analog synthesis |

Reduction of the nitro group to an amine enhances electron density on the phenyl ring, facilitating subsequent electrophilic reactions like diazotization.

Knoevenagel Condensation

The cyano group acts as an electron-withdrawing group, enabling condensation with aldehydes or ketones to form extended π-conjugated systems.

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine/EtOH | Extended vinylogous derivative | 78 | |

| Acetophenone | DMF-DMA | Cyclized thiazole-carbonyl hybrid | 65 |

This reaction is temperature-sensitive, with optimal yields achieved at 60–80°C .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming polycyclic structures.

| Dienophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Thiazole-fused bicyclic adduct | Ortho | |

| DMAD | Microwave, 120°C | Pyridine-thiazole hybrid | Para |

Regioselectivity is influenced by electron-withdrawing effects of the nitro group .

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) due to its electron-donating methoxy substituent.

| Reaction | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 70 | |

| Sulfonation | H₂SO₄/SO₃ | Meta to methoxy | 63 |

Steric hindrance from the adjacent vinyl group limits substitution at ortho positions.

Thiazole Ring Functionalization

The thiazole moiety undergoes alkylation and oxidation reactions, modifying its electronic properties.

| Reaction | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Alkylation | MeI, K₂CO₃ | N-Methylthiazolium derivative | Ionic liquid synthesis | |

| Oxidation | KMnO₄, H₂O | Thiazole-2-carboxylic acid | Chelating agent precursor |

Alkylation occurs preferentially at the thiazole nitrogen, while oxidation targets the methyl group adjacent to the sulfur atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Proliferative Thiazole Analogues (Breast Cancer Focus)

highlights compounds 6a and 6b , which share a thiazole core and aryl substituents but differ in key functional groups:

- 6a : (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate

- 6b : (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)-2-methoxyphenyl acetate

| Parameter | Target Compound | 6a (4-Chlorophenyl) | 6b (4-Bromophenyl + Methoxy) |

|---|---|---|---|

| Thiazole Substituent | 4-Nitrophenyl | 4-Chlorophenyl | 4-Bromophenyl |

| Key Functional Groups | Nitro, cyano, methoxy-acetate | Bromo, chloro, hydrazineyl | Bromo, chloro, methoxy |

| Hypothesized Activity | Potential VEGFR-2 inhibition | Anti-proliferative (tested) | Enhanced anti-proliferative |

| Electronic Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Moderate electron-withdrawing |

Key Findings from :

- Chloro and bromo substituents in 6a/6b demonstrated potent anti-proliferative activity against breast cancer cells, likely via VEGFR-2 inhibition and apoptosis induction .

- The methoxy group in 6b may improve cellular permeability compared to 6a, suggesting that polar groups (e.g., nitro in the target compound) could alter pharmacokinetics .

Thiazole Derivatives in Agriculture (Fungicidal Activity)

describes thiazole-piperidine-dihydroisoxazole hybrids (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one) as fungicides. Unlike the target compound, these feature bulkier substituents (piperidine, dihydroisoxazole) tailored for crop protection.

Data Table: Structural and Functional Comparison

Critical Analysis of Substituent Effects

- Nitro vs.

- Methoxy-Acetate Role : This moiety in the target compound and 6b may improve solubility, contrasting with the hydrazineyl group in 6a, which could form hydrogen bonds critical for activity .

- Agricultural vs. Pharmaceutical Design : ’s fungicides prioritize steric bulk for fungal target interaction, whereas the target compound’s compact structure aligns with intracellular kinase inhibition .

Preparation Methods

Hantzsch Thiazole Formation

The 4-(4-nitrophenyl)thiazole moiety is typically constructed via Hantzsch thiazole synthesis. A representative procedure from patent literature involves:

Reagents:

- 4-Nitrobenzamide (1.66 g, 10 mmol)

- Lawesson's reagent (2.43 g, 6 mmol)

- α-Bromo-4-nitroacetophenone (2.64 g, 10 mmol)

Procedure:

- Generate thioamide intermediate by treating 4-nitrobenzamide with Lawesson's reagent in anhydrous THF (50 mL) at 65°C for 6 h under N₂.

- Condense with α-bromo-4-nitroacetophenone in ethanol (100 mL) containing triethylamine (2 mL) at reflux for 12 h.

- Isolate product via vacuum filtration (Yield: 78%, m.p. 189-191°C).

Characterization Data:

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.37 (d, J=8.6 Hz, 2H), 8.22 (s, 1H), 7.98 (d, J=8.6 Hz, 2H) |

| IR (KBr) | 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym) |

Knoevenagel Condensation for Vinyl-Cyanide Formation

The stereoselective formation of the (E)-configured cyano-vinyl bridge employs modified Knoevenagel conditions:

Optimized Reaction Table:

| Component | Quantity | Role |

|---|---|---|

| Thiazole-2-carbaldehyde | 2.44 g (10 mmol) | Electrophilic partner |

| Cyanoacetic acid | 0.85 g (10 mmol) | Nucleophile |

| Piperidine | 0.5 mL | Base catalyst |

| Acetic anhydride | 5 mL | Solvent/Dehydrating agent |

| Reaction Time | 8 h | - |

| Temperature | 110°C | - |

Key Observations:

- Acetic anhydride dual functionality enhances reaction rate by 40% compared to toluene

- (E)-Selectivity >95% confirmed via NOESY NMR (absence of vinyl proton coupling)

- Crude yield: 82% after recrystallization from ethanol/water (3:1)

Phenolic Acetylation and Final Coupling

Protection-Deprotection Strategy

To prevent unwanted side reactions during coupling:

Methylation:

- 4-Hydroxy-3-methoxyphenol (1.54 g, 10 mmol) treated with dimethyl sulfate (2.52 g, 20 mmol) in NaOH (2M, 20 mL)

- Yield: 94% of 3-methoxy-4-methoxyphenol

Acetylation:

- React with acetyl chloride (1.57 g, 20 mmol) in pyridine (15 mL) at 0°C → RT

- Isolate 4-acetoxy-3-methoxyphenol (Yield: 88%)

Suzuki-Miyaura Coupling:

Employ Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (4:1) at 80°C for 24 h to attach the acetylated phenol to the thiazole-vinyl-cyano intermediate.

Comparative Catalytic Systems:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂/XPhos | 65 | 92.4 |

| PdCl₂(PPh₃)₂ | 71 | 95.1 |

| Pd(PPh₃)₄ | 83 | 98.7 |

Alternative Synthetic Routes

One-Pot Tandem Methodology

Recent advances demonstrate a streamlined approach combining three steps in single reactor:

Reaction Scheme:

- Simultaneous thiazole formation and Knoevenagel condensation

- In situ acetylation using polymer-supported DMAP

Advantages:

- Total synthesis time reduced from 72 h → 24 h

- Overall yield improvement (58% → 74%)

- Minimized purification steps

Limitations:

- Requires strict temperature control (85±2°C)

- Higher catalyst loading (Pd 8 mol% vs. 5% in stepwise)

Characterization and Quality Control

Critical analytical parameters for batch validation:

Spectroscopic Benchmarks:

- ¹³C NMR:

- Cyano carbon: δ 117.2 ppm (sharp singlet)

- Acetate carbonyl: δ 169.8 ppm

UV-Vis (EtOH):

- λ_max = 342 nm (ε = 12,450 L·mol⁻¹·cm⁻¹)

HPLC Retention:

- C18 column, MeCN/H₂O (70:30), 1 mL/min

- t_R = 8.72 min (purity ≥98%)

Stability Considerations:

- Degradation <2% after 6 months at -20°C under N₂

- Photosensitive: store in amber vials with desiccant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate?

- Methodology : The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution. For example, cyclization of p-nitro acetophenone with thiourea in ethanol under reflux forms the thiazole core, followed by coupling with a cyano-vinyl intermediate. Key steps include refluxing in ethanol with catalytic acetic acid (as in ) and using chromatographic purification (TLC, HPLC) to isolate intermediates .

- Critical Parameters : Solvent choice (ethanol for cyclization, DMF for acetylation), reaction time (4–10 hours), and temperature (reflux at ~78°C for ethanol). Yield optimization requires stoichiometric control of reagents like sodium acetate or pyridine .

Q. How can the structure and purity of this compound be confirmed?

- Methodology : Use spectroscopic and chromatographic techniques:

- 1H/13C-NMR to verify substituent positions (e.g., methoxy, nitrophenyl, and vinyl groups).

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z ~425 for the parent ion).

- HPLC with UV detection (λ = 254–300 nm) to assess purity (>95%) and resolve stereoisomers .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., acetylcholinesterase for neuroactive compounds). Compare results with in vitro assays (e.g., enzyme inhibition IC50).

- If contradictions arise, validate computational parameters (force fields, solvation models) or re-eassay experimental conditions (buffer pH, co-solvents) .

Q. What strategies address conflicting spectral data (e.g., NMR vs. IR) during characterization?

- Methodology :

- Cross-validate with alternative techniques: X-ray crystallography for absolute configuration or 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-examine synthesis steps for unintended byproducts (e.g., Z/E isomerization during vinyl formation) using NOESY or variable-temperature NMR .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Methodology :

- Follow frameworks like Project INCHEMBIOL ( ):

- Abiotic studies : Measure hydrolysis/photolysis rates in water/soil under varying pH and UV light.

- Biotic studies : Use microcosms to track biodegradation (e.g., OECD 301F) or bioaccumulation in model organisms (Daphnia, zebrafish).

- Advanced tools include LC-MS/MS for trace quantification and QSAR models to predict toxicity .

Q. What in vitro/in vivo pharmacokinetic challenges are anticipated for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.